氮杂环庚烷-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azocane-1-sulfonyl chloride is a chemical compound used in pharmaceutical testing . It is a type of sulfonyl chloride, which is an important class of compounds in organic synthesis .

Synthesis Analysis

Sulfonyl chlorides, including Azocane-1-sulfonyl chloride, can be synthesized by chlorosulfonation . This process involves the reaction of the desired sulfonyl chloride with the desired amine under dry and basic conditions . The synthesis of sulfonyl chlorides is also possible via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts .

Molecular Structure Analysis

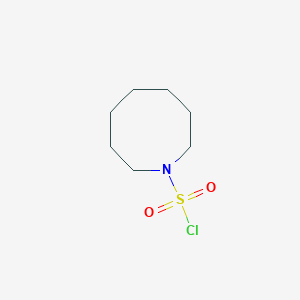

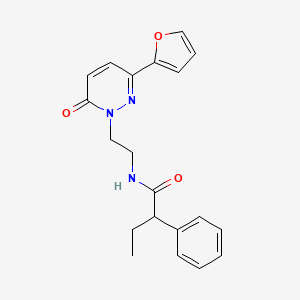

The molecular structure of Azocane-1-sulfonyl chloride includes a sulfonyl chloride group attached to an azocane ring .

Chemical Reactions Analysis

Sulfonyl chlorides, including Azocane-1-sulfonyl chloride, are key intermediates in various chemical reactions. They can react with amines to form sulfonamides . They can also undergo reactions with Grignard reagents to form sulfinates .

科学研究应用

芳基氯化物的合成

氮杂环庚烷-1-磺酰氯作为合成芳基氯化物的宝贵试剂。在紫外光或紫光照射下,它选择性地将S-芳基硫代乙酸酯转化为芳基氯化物。 这种显色选择性过程使化学家能够通过改变入射光的颜色来定制反应结果 。所得的芳基氯化物在医药、农药和材料科学中得到应用。

磺酰氯的生产

在蓝光或白光存在下,氮杂环庚烷-1-磺酰氯有效地生成磺酰氯。这些化合物是各种化学转化(包括磺酰胺、染料和药物的合成)中的重要中间体。 利用光作为触发器选择性地生产磺酰氯的能力代表了一种强大的合成策略 。

二芳基二硫化物的形成

当暴露于绿光到红光时,氮杂环庚烷-1-磺酰氯会发生转化,生成二芳基二硫化物。这些化合物在材料科学中得到应用,包括作为交联剂、抗氧化剂和润滑剂添加剂。 硫代乙酸酯到二芳基二硫化物的显色选择性转化证明了该试剂的多功能性 。

可见光诱导的碘代磺酰化反应

氮杂环庚烷-1-磺酰氯可以参与可见光诱导的反应。例如,在水中,使用电子给体-受体 (EDA) 络合物策略,在室温下,烯烃的有效碘代磺酰化反应发生。 阳离子表面活性剂的加入促进了有色 EDA 络合物的形成,从而实现了绿色和可持续的转化 。

光催化转化

研究人员探索了使用氮杂环庚烷-1-磺酰氯作为光催化剂。通过利用其独特的特性,如能带内态、单线态氧敏化和多电子转移,科学家可以设计新型的光化学反应。 这些转化对绿色化学、药物发现和材料合成具有重要意义 。

有机分子的官能化

氮杂环庚烷-1-磺酰氯可用于有机分子的官能化。它与各种亲核试剂的反应性允许将磺酰基引入不同的底物中。该官能团对于调节有机化合物的性质(例如其溶解度、稳定性和生物活性)非常有价值。

总之,氮杂环庚烷-1-磺酰氯是一种用途广泛的试剂,其应用范围涵盖合成化学、材料科学和药物研究。 它的显色选择性行为以及利用光进行特定转化的能力使其成为全世界科学家研究的令人兴奋的领域 . 🧪🔬

作用机制

Target of Action

Azocane-1-sulfonyl chloride, like other sulfonamides, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

The mode of action of Azocane-1-sulfonyl chloride involves its interaction with these targets. Sulfonamides are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The action of Azocane-1-sulfonyl chloride affects the biochemical pathways involved in the synthesis of folic acid. By inhibiting the enzymes involved in this process, Azocane-1-sulfonyl chloride disrupts the production of DNA in bacteria, thereby exerting its antibacterial effects .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are widely distributed throughout the body .

Result of Action

The result of Azocane-1-sulfonyl chloride’s action is the inhibition of bacterial growth. By disrupting the production of DNA in bacteria, Azocane-1-sulfonyl chloride prevents the bacteria from multiplying, thereby controlling the spread of the infection .

安全和危害

未来方向

Sulfonyl chlorides, including Azocane-1-sulfonyl chloride, are important intermediates in the synthesis of a wide range of compounds, including sulfonamides . They have potential applications in various fields, including medicinal chemistry, organic synthesis, and material science . Future research may focus on developing new synthetic strategies and methods for modifying functional groups .

生化分析

Biochemical Properties

Azocane-1-sulfonyl chloride, like other sulfonyl chlorides, is likely to participate in biochemical reactions as an electrophile . It may interact with various enzymes, proteins, and other biomolecules, forming covalent bonds. The nature of these interactions is largely determined by the electrophilic character of the sulfonyl chloride group .

Cellular Effects

Chloride ions, a potential product of its reactions, play significant roles in cellular functions . They are involved in maintaining electroneutrality and contribute to various cellular processes such as regulation of cell volume and electrical excitability .

Molecular Mechanism

The molecular mechanism of Azocane-1-sulfonyl chloride likely involves electrophilic aromatic substitution, a common reaction for sulfonyl chlorides . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression would depend on the specific biochemical context.

Metabolic Pathways

Sulfonyl chlorides are known to participate in various metabolic reactions, often acting as electrophiles .

Transport and Distribution

Chloride ions, a potential product of its reactions, are known to be transported and distributed within cells and tissues via various transporters and channels .

Subcellular Localization

The localization of a compound within a cell can significantly impact its activity and function .

属性

IUPAC Name |

azocane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2S/c8-12(10,11)9-6-4-2-1-3-5-7-9/h1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOVHFTVTIMEHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Chlorothiophen-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578753.png)

![N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578759.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2578760.png)

![N-(4-isopropylphenyl)-2-(1'H-spiro[cyclohexane-1,2'-quinazolin]-4'-ylthio)acetamide](/img/structure/B2578767.png)

![N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2578771.png)

![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)

![2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2578776.png)